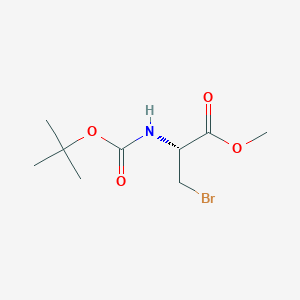

N-Boc-3-bromo-L-alanine Methyl Ester

Descripción

N-Boc-3-bromo-L-alanine Methyl Ester (CAS: 175844-11-8) is a halogenated amino acid derivative widely employed in organic synthesis and pharmaceutical research. Structurally, it features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus, a bromine atom at the β-carbon of the alanine backbone, and a methyl ester moiety at the carboxyl group. This configuration enhances its stability and reactivity in cross-coupling reactions, such as Negishi or Suzuki couplings, enabling the synthesis of complex bioactive molecules .

Key applications include:

- Peptide modification: Introduction of bromine allows site-specific functionalization in peptide chains.

- Heterocycle synthesis: Serves as a precursor for indole- or tryptophan-derived compounds via palladium-catalyzed couplings .

- Chiral building blocks: The L-configuration ensures stereochemical control in asymmetric syntheses.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLDPRMMKCMNMD-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CBr)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CBr)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-bromo-L-alanine Methyl Ester typically involves the protection of the amino group of L-alanine with a Boc group, followed by bromination and esterification. One common method includes the following steps:

Protection: The amino group of L-alanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Bromination: The protected amino acid is then brominated using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.

Esterification: The final step involves esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for N-Boc-3-bromo-L-alanine Methyl Ester follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-3-bromo-L-alanine Methyl Ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Substitution: Formation of new amino acid derivatives.

Deprotection: Formation of 3-bromo-L-alanine.

Hydrolysis: Formation of 3-bromo-L-alanine and methanol.

Aplicaciones Científicas De Investigación

N-Boc-3-bromo-L-alanine Methyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.

Drug Development: Utilized in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Bioconjugation: Employed in the modification of biomolecules for various applications, including imaging and diagnostics.

Mecanismo De Acción

The mechanism of action of N-Boc-3-bromo-L-alanine Methyl Ester primarily involves its role as a precursor in chemical reactions. The Boc protecting group stabilizes the amino group, allowing selective reactions at other functional sites. The bromine atom serves as a reactive site for nucleophilic substitution, enabling the formation of diverse derivatives. The ester group facilitates incorporation into larger molecules through esterification reactions .

Comparación Con Compuestos Similares

Halogen-Substituted Analogs

The bromo derivative is part of a broader class of halogenated Boc-protected alanine esters. Key analogs include:

Key Observations :

- Reactivity : The iodo analog exhibits higher reactivity in palladium-catalyzed cross-couplings due to the weaker C–I bond, enabling reactions at lower temperatures compared to bromo and chloro derivatives. For example, and highlight the use of the iodo compound in Negishi couplings with bromoindoles at 24-hour reaction times and 51–54% yields .

- Steric and Electronic Effects : Bromine’s intermediate electronegativity and size balance reactivity and stability, making it preferable for controlled functionalization.

- Cost and Availability : The iodo derivative is more expensive (JPY 25,000/5g) compared to the bromo variant, which is priced competitively but requires specialized handling due to bromine’s volatility .

Stereoisomers and Structural Variants

D-Configuration Analogs :

- 3-Bromo-N-Boc-D-alanine Methyl Ester (CAS: 402726-50-5) shares identical functional groups but with D-stereochemistry. It is used in mirror-image peptide synthesis and enantioselective catalysis .

- Reactivity : Similar to the L-form in cross-couplings but critical for generating chiral centers in drug candidates.

Ester Modifications :

Functional Group Variations

- Thienyl-Substituted Analog :

- N-Boc-3-(2-thienyl)-L-alanine (CAS: 56675-37-7) substitutes bromine with a thienyl group. This modification shifts applications toward conductive polymer synthesis and metalloenzyme mimics .

Actividad Biológica

N-Boc-3-bromo-L-alanine methyl ester (CAS No. 175844-11-8) is a significant compound in the realm of medicinal chemistry and peptide synthesis. Its unique structural features, including the bromine atom and the tert-butoxycarbonyl (Boc) protecting group, contribute to its diverse biological activities and applications.

- Molecular Formula : C₉H₁₆BrNO₄

- Molecular Weight : 282.13 g/mol

- IUPAC Name : methyl (R)-3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

- Purity : Typically ≥ 95%

The biological activity of N-Boc-3-bromo-L-alanine methyl ester is primarily attributed to its ability to act as a building block in peptide synthesis. The bromine atom enhances the reactivity of the compound, allowing for selective modifications that can influence the biological properties of the resulting peptides. This modification can lead to changes in binding affinity and potency against various biological targets.

Key Mechanisms:

- Peptide Synthesis : It serves as a versatile building block for synthesizing peptides with specific functionalities.

- Cell Signaling Modulation : The compound can influence cell signaling pathways by altering gene expression and cellular metabolism, impacting various cellular functions.

- Enzyme Interaction : N-Boc-3-bromo-L-alanine methyl ester interacts with enzymes, facilitating biochemical reactions essential for cellular processes.

Peptide Synthesis

N-Boc-3-bromo-L-alanine methyl ester is extensively utilized in peptide synthesis due to its ability to introduce a bromine atom at a specific position within peptide chains. This feature allows researchers to explore structure-activity relationships (SAR) in medicinal chemistry, particularly in developing compounds that target specific receptors or enzymes.

Medicinal Chemistry

The compound is instrumental in designing pharmaceutical agents, particularly those targeting enzymes involved in disease mechanisms. The incorporation of the bromine atom can enhance the biological activity of peptides, making them more effective as therapeutic agents.

Case Studies

- Inhibition Studies : Research has demonstrated that peptides synthesized using N-Boc-3-bromo-L-alanine methyl ester exhibit varying degrees of inhibition against specific enzymes, showcasing its potential in drug development.

- Cellular Metabolism Modulation : Studies indicate that this compound can alter metabolic pathways by interacting with key enzymes, thereby influencing overall cellular metabolism and function.

Research Findings

A review of literature reveals several key findings regarding the biological activity of N-Boc-3-bromo-L-alanine methyl ester:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.